Lercanidipine hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the class of dihydropyridine calcium channel blockers, which are effective in treating hypertension and angina pectoris. The chemical structure of lercanidipine hydrochloride is characterized by its complex molecular formula, CHNOHCl, and it has a molecular weight of 648.19 g/mol. This compound is recognized for its ability to selectively inhibit calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure.
Lercanidipine hydrochloride was first introduced in the late 1990s and has been widely studied for its pharmacological properties. It is synthesized from various precursors through established chemical processes, which have been refined over the years to improve yield and purity.
Lercanidipine hydrochloride is classified as:
The synthesis of lercanidipine hydrochloride involves several key steps, typically starting from diketene and 3-hydroxypropionitrile. A prominent method includes:
This synthetic route is advantageous due to its simplicity and high yield, allowing for effective large-scale production.
Lercanidipine hydrochloride features a complex molecular structure characterized by multiple functional groups, including:
The three-dimensional conformation of lercanidipine plays a crucial role in its biological activity and interaction with calcium channels.
Lercanidipine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's stability and reactivity in different environments.
Lercanidipine acts primarily as a selective antagonist of L-type calcium channels located in vascular smooth muscle cells. Its mechanism involves:
The compound’s stability can be monitored using high-performance liquid chromatography methods, which indicate degradation profiles and help ensure quality control during formulation.
Lercanidipine hydrochloride is primarily used in clinical settings for:
Additionally, research suggests potential nephroprotective effects, making it a candidate for further studies in chronic kidney disease management .
Lercanidipine hydrochloride (CAS 132866-11-6) is a dihydropyridine-based calcium channel blocker with the systematic IUPAC name: 3-{1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. Its molecular formula is C₃₆H₄₁N₃O₆·HCl, corresponding to a molecular weight of 648.19 g/mol [1] [6]. The compound features a 1,4-dihydropyridine (DHP) ring substituted at position 4 with a 3-nitrophenyl group, which is critical for its calcium channel binding activity. The C3 and C5 positions of the DHP ring are esterified with methyl and a bulky tertiary amine-containing group, respectively, the latter conferring high membrane partition characteristics [1].
Table 1: Structural Descriptors of Lercanidipine Hydrochloride
Property | Value/Descriptor |
---|---|
CAS Number | 132866-11-6 |
Molecular Formula | C₃₆H₄₁N₃O₆·HCl |
Molecular Weight | 648.19 g/mol |
IUPAC Name | 3-{1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
SMILES | CC(N1)=C(C(OC)=O)C(C(C(OC(C)(CN(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C)C)=O)=C1C)C4=CC(N(=O)=O)=CC=C4.Cl |
InChI Key | WMFYOYKPJLRMJI-UHFFFAOYSA-N |
X-ray crystallography studies confirm that the dihydropyridine ring adopts a boat conformation, a characteristic essential for receptor interaction. The hydrochloride salt forms a stable crystalline structure wherein the protonated tertiary amine group engages in ionic bonding with the chloride anion. The 3-nitro phenyl group at C4 and the chiral ester side chains create stereoelectronic environments that influence binding kinetics to L-type calcium channels, with a reported Kᵢ of 0.22–0.30 nM in radioligand binding assays using rat brain and heart homogenates [6].
Lipophilicity is a defining characteristic of lercanidipine hydrochloride, directly influencing its membrane penetration and duration of action. Experimental determinations yield a logP (octanol/water) value of 6.42 (ALOGPS prediction), indicative of extreme hydrophobicity [1]. This high partition coefficient arises from:
Table 2: Partitioning Behavior and Physicochemical Predictors
Parameter | Value | Method/System |
---|---|---|
logP (Octanol/Water) | 6.42 | ALOGPS Prediction |
Strongest Acidic pKa | 16.96 | Chemaxon Prediction |
Strongest Basic pKa | 9.36 | Chemaxon Prediction |
Polar Surface Area | 111.01 Ų | Chemaxon Calculation |
Rotatable Bonds | 14 | Chemaxon Calculation |
The pronounced lipophilicity governs formulation design, necessitating lipid-based delivery systems for oral absorption. Membrane diffusion studies demonstrate rapid partitioning into phospholipid bilayers, aligning with its mechanism as a membrane-embedded calcium channel modulator [4] [6].
Solubility Profile: Lercanidipine hydrochloride exhibits marked aqueous insolubility (<0.000156 mg/mL) [1], but shows significant solubility in organic solvents:
Table 3: Experimentally Determined Solubility in Various Solvents
Solvent | Solubility | Conditions | Source |
---|---|---|---|
Water | Insoluble | 25°C | [4] [5] |
DMSO | 66 mg/mL (101.82 mM) | 25°C | [4] |
DMSO | 15 mg/mL | Undefined | [6] |
Ethanol | 1–2 mg/mL | 25°C | [4] [6] |
Ethanol | 9.44 mg/mL | With ultrasonication | [5] |
DMF | 25 mg/mL | Undefined | [6] |
Stability Behavior: The compound degrades under specific conditions:
Limited polymorphism data exists for lercanidipine hydrochloride, though a hemihydrate crystalline form (C₇₂H₈₆Cl₂N₆O₁₃) has been identified (PubChem CID: 163203543) [3]. Key crystalline properties include:
The crystalline structure enhances stability over amorphous forms, particularly against thermal and oxidative degradation pathways. The hemihydrate form demonstrates equivalent biological activity to anhydrous forms in receptor binding assays [3].
Table 4: Documented Solid Forms of Lercanidipine Hydrochloride
Form | Molecular Formula | Identifier | Characteristics |
---|---|---|---|
Anhydrous | C₃₆H₄₂ClN₃O₆ | CAS 132866-11-6 | Primary commercial form; light yellow solid [5] |
Hemihydrate | C₇₂H₈₆Cl₂N₆O₁₃ | PubChem CID 163203543 | Hydrated crystalline form |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7